![molecular formula C24H27F6N3O2 B15157598 3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B15157598.png)
3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione is a complex organic compound characterized by the presence of trifluoromethyl groups, a piperidine ring, and a cyclobutene-1,2-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the trifluoromethylated phenyl group through radical trifluoromethylation . The piperidine ring can be introduced via nucleophilic substitution reactions, while the cyclobutene-1,2-dione core is often synthesized through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring and the trifluoromethylated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethylated phenyl group but differs in its functional groups and overall structure.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Contains multiple trifluoromethylated phenyl groups and is used as a ligand in catalysis.
Uniqueness
3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione is unique due to its combination of trifluoromethyl groups, a piperidine ring, and a cyclobutene-1,2-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C24H27F6N3O2 |
|---|---|
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[(2-piperidin-1-ylcyclohexyl)amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C24H27F6N3O2/c25-23(26,27)15-10-14(11-16(12-15)24(28,29)30)13-31-19-20(22(35)21(19)34)32-17-6-2-3-7-18(17)33-8-4-1-5-9-33/h10-12,17-18,31-32H,1-9,13H2 |
Clé InChI |
PDZWACLMJXTIDC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate](/img/structure/B15157520.png)
![[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B15157527.png)
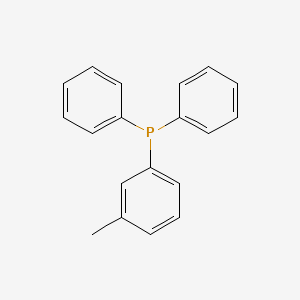
![9-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B15157537.png)

methanone O-propyloxime](/img/structure/B15157548.png)
![2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline](/img/structure/B15157554.png)
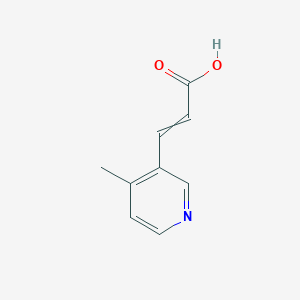
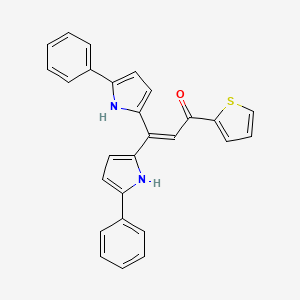
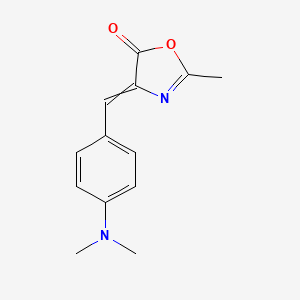
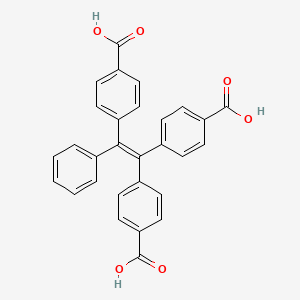
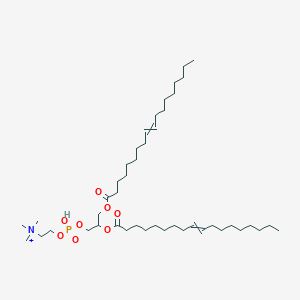
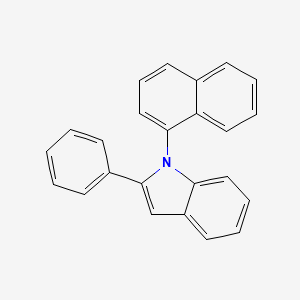
![2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B15157625.png)
